2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
Overview
Description
“2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” is a chemical compound with the CAS Number: 1208081-23-5 . It has a molecular weight of 280.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2Cl2F3NO2S/c7-5-3 (15 (8,13)14)1-2-4 (12-5)6 (9,10)11/h1-2H . This indicates the presence of chlorine, fluorine, nitrogen, oxygen, and sulfur atoms in the molecule.Scientific Research Applications
Synthesis of Novel Compounds
2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride has been utilized in the synthesis of a variety of novel compounds. For instance, it has played a role in the preparation of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit remarkable solubility in organic solvents and possess high glass transition temperatures, thermal stability, and mechanical strength, making them suitable for advanced material applications (Xiao-Ling Liu et al., 2013). Additionally, it has been involved in the synthesis of ionic liquid sulfonic acid functionalized pyridinium chloride, which serves as an efficient catalyst for the solvent-free synthesis of organic compounds, showcasing its utility in green chemistry (A. R. Moosavi-Zare et al., 2013).
Catalysis and Chemical Reactions
The compound has been featured in the development of novel catalysts and in facilitating chemical reactions. For example, ionic liquid sulfonic acid functionalized pyridinium chloride, derived from 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride, has been used as a catalyst in the preparation of hexahydroquinolines, highlighting its application in the synthesis of heterocyclic compounds (A. Khazaei et al., 2013).
Advanced Material Applications
Research has also explored the use of 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride in the development of advanced materials. For instance, its derivatives have been investigated for their potential as PFOS alternatives in the electroplating industry due to their unique properties, demonstrating its significance in environmental science and industrial applications (Ting Ruan et al., 2015).
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic properties of 2-Chloro-6-(trifluoromethyl)pyridine have been characterized, providing insight into its chemical behavior and potential applications in various scientific fields. Studies have employed techniques such as FT-IR, NMR, and computational methods to understand its properties and interactions (M. Evecen et al., 2017).
Future Directions
properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO2S/c7-5-3(15(8,13)14)1-2-4(12-5)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVQLINMYOUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701202169 | |
Record name | 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701202169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
CAS RN |
1208081-23-5 | |
Record name | 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701202169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.